molecular formula C7H7N3O B8802194 Imidazo[1,2-B]pyridazin-3-ylmethanol

Imidazo[1,2-B]pyridazin-3-ylmethanol

货号: B8802194
分子量: 149.15 g/mol
InChI 键: SJZQIXWBRXMPJM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazo[1,2-B]pyridazin-3-ylmethanol is a heterocyclic compound featuring a fused imidazole-pyridazine core with a hydroxymethyl (-CH$2$OH) substituent at the 3-position. Its molecular formula is C$7$H$7$N$3$O, with a molecular weight of 149.15 g/mol and a purity specification of ≥95% .

The hydroxymethyl group confers unique physicochemical properties, such as hydrogen-bonding capacity, which may influence solubility and biological interactions. While direct pharmacological data for this compound are sparse, its structural analogues exhibit diverse therapeutic activities, including kinase inhibition and antimicrobial effects .

属性

分子式

C7H7N3O

分子量

149.15 g/mol

IUPAC 名称

imidazo[1,2-b]pyridazin-3-ylmethanol

InChI

InChI=1S/C7H7N3O/c11-5-6-4-8-7-2-1-3-9-10(6)7/h1-4,11H,5H2

InChI 键

SJZQIXWBRXMPJM-UHFFFAOYSA-N

规范 SMILES

C1=CC2=NC=C(N2N=C1)CO

产品来源

United States

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing Imidazo[1,2-B]pyridazin-3-ylmethanol, and how can its purity be ensured?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclocondensation of pyridazine derivatives with appropriate carbonyl precursors. Key steps include:
  • Halogenation : Introducing iodine or chlorine at specific positions using reagents like N-iodosuccinimide (NIS) or POCl₃ under controlled temperatures (e.g., 60–80°C) to ensure regioselectivity .
  • Protection of functional groups : Use tert-butyldimethylsilyl (TBDMS) or acetyl groups to prevent side reactions during hydroxylation .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) is critical to achieve ≥95% purity .

Q. How can the structure of this compound be unambiguously confirmed?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • NMR : ¹H and ¹³C NMR to verify proton environments and carbon frameworks (e.g., distinguishing imidazole vs. pyridazine protons) .
  • Mass spectrometry (ESI-MS) : Confirm molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolve crystal structures to validate stereochemistry and hydrogen-bonding networks .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should include:
  • Temperature : Store at –20°C under inert gas (argon/nitrogen) to prevent oxidation or hydrolysis .
  • Light sensitivity : Use amber vials to avoid photodegradation, validated via HPLC tracking of degradation products over time .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions or structural variations. Strategies include:
  • Standardized assays : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and concentrations (IC₅₀ values) .
  • SAR analysis : Compare substituent effects (e.g., electron-withdrawing groups at position 6 enhance antiparasitic activity) .
  • Meta-analysis : Aggregate data from PubChem and EPA DSSTox to identify trends in bioactivity .

Q. What experimental designs optimize the synthetic yield of this compound analogs?

  • Methodological Answer : Apply Design of Experiments (DoE) principles:
  • Reaction optimization : Vary solvent polarity (DMA vs. DMF) and catalysts (e.g., K₂CO₃ vs. Cs₂CO₃) to maximize yields .
  • Flow chemistry : Continuous-flow reactors improve reproducibility for scale-up by maintaining precise temperature/residence time control .

Q. How can computational methods predict the biological target interactions of this compound?

  • Methodological Answer : Use hybrid computational-experimental workflows:
  • Docking studies : AutoDock Vina or Schrödinger Suite to model binding with kinases or GPCRs .
  • MD simulations : GROMACS for assessing ligand-protein stability over 100-ns trajectories .
  • QSAR models : Train on datasets from ChEMBL to correlate substituent properties (logP, polar surface area) with activity .

Q. What strategies enhance the solubility and bioavailability of this compound derivatives?

  • Methodological Answer : Modify physicochemical properties through:
  • Prodrug design : Introduce phosphate esters or PEGylated groups to improve aqueous solubility .
  • Co-crystallization : Screen with co-formers (e.g., succinic acid) to enhance dissolution rates .

Q. How can researchers quantify this compound in biological matrices during pharmacokinetic studies?

  • Methodological Answer : Develop validated LC-MS/MS protocols:
  • Sample preparation : Protein precipitation with acetonitrile or solid-phase extraction (C18 cartridges) .
  • Detection : MRM transitions (e.g., m/z 149 → 105 for quantification) with deuterated internal standards .
  • Validation : Assess linearity (R² >0.99), precision (CV <15%), and recovery (>80%) per FDA guidelines .

相似化合物的比较

Comparison with Structural Analogues

Structural and Physicochemical Properties

The following table summarizes key differences between Imidazo[1,2-B]pyridazin-3-ylmethanol and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features
This compound C$7$H$7$N$_3$O 149.15 Hydroxymethyl (-CH$_2$OH) Limited availability; potential hydrogen-bond donor
(6-Chloroimidazo[1,2-b]pyridazin-3-yl)(phenyl)methanone C${13}$H$8$ClN$_3$O 257.68 Chlorine, benzoyl (-COPh) Higher lipophilicity (predicted pKa = 1.11); stored under inert gas
1-(Imidazo[1,2-B]pyridazin-3-yl)ethanone C$8$H$7$N$_3$O 161.16 Ketone (-COCH$_3$) LogP = 0.93; used in kinase inhibitor development
VEGFR2-targeting benzamide derivatives* Varies ~300–400 Benzamide (-CONHPh) High kinase selectivity (IC$_{50}$ < 10 nM for VEGFR2)

*Example: 3-(Imidazo[1,2-b]pyridazin-6-yloxy)-N-[3-(trifluoromethyl)phenyl]benzamide .

Key Observations :

  • Substituent Effects: The hydroxymethyl group in this compound enhances polarity compared to the lipophilic benzoyl or trifluoromethylphenyl groups in analogues .
  • Synthetic Accessibility: this compound derivatives are synthesized via esterification, hydrolysis, or amidation, whereas 6-chloro analogues require halogenation steps .

Kinase Inhibition

  • VEGFR2 Inhibitors : Derivatives like 3-(Imidazo[1,2-b]pyridazin-6-yloxy)-N-phenylbenzamide (8a) exhibit potent VEGFR2 inhibition (IC$_{50}$ < 10 nM) and selectivity over related kinases (PDGFRα, FGFR1) .
  • CDK Inhibitors: 6-Chloroimidazo[1,2-b]pyridazines show nanomolar activity against cyclin-dependent kinases, relevant in cancer therapy .

Antimicrobial and Anti-inflammatory Activity

  • Pyridazinone derivatives (e.g., 4-substituted-6-(3’-nitrophenyl)pyridazin-(2H)-3-one) demonstrate analgesic and anti-inflammatory effects, with ED$_{50}$ values comparable to ibuprofen .

Limitations of this compound

While this compound itself lacks direct biological data, its structural constraints (e.g., instability of the hydroxymethyl group) may limit therapeutic utility compared to halogenated or benzamide-containing analogues .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。